![molecular formula C7H9NO4S B2604451 2-Hydroxy-4-methoxybenzene-1-sulfonamide CAS No. 1243393-79-4](/img/structure/B2604451.png)
2-Hydroxy-4-methoxybenzene-1-sulfonamide
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Overview
Description
2-Hydroxy-4-methoxybenzene-1-sulfonamide is a chemical compound with the molecular formula C7H9NO4S and a molecular weight of 203.22 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-Hydroxy-4-methoxybenzene-1-sulfonamide consists of a benzene ring substituted with a hydroxy group, a methoxy group, and a sulfonamide group .Physical And Chemical Properties Analysis
The boiling point of 2-Hydroxy-4-methoxybenzene-1-sulfonamide is predicted to be 418.2±55.0 °C, and its density is predicted to be 1.443±0.06 g/cm3 .Scientific Research Applications
Antitumor Properties and Gene Expression Studies :
- Compounds from sulfonamide-focused libraries, including derivatives of 2-Hydroxy-4-methoxybenzene-1-sulfonamide, have been evaluated for their antitumor properties. They were found to be potent cell cycle inhibitors and have even progressed to clinical trials. For instance, one such compound, E7010, disrupts tubulin polymerization, indicating its potential as an antimitotic agent (Owa et al., 2002).
Crystal Structure Analysis :
- The crystal structure of derivatives of 2-Hydroxy-4-methoxybenzene-1-sulfonamide, such as N'-(2-hydroxy-3-methoxy benzylidene)-4-nitro benzenesulfonylhydrazide, has been studied. This research contributes to the understanding of molecular configurations and interactions in such compounds (تحریری et al., 2018).
Synthesis of Heterocyclic Compounds :
- The synthesis of new heterocyclic compounds containing a sulfonamide moiety, using 3-hydroxy-4-aminobenzene sulfonamide as an initial material, has been explored. This indicates the chemical versatility and potential applications of sulfonamide derivatives in synthesizing novel compounds (Mohsein et al., 2019).
Antimicrobial Activity Studies :
- Some novel sulfonamide Schiff base compounds, synthesized using 2-hydroxy-3-methoxybenzaldehyde, showed promising antimicrobial activity against various bacteria and fungi. This suggests the potential of these compounds in developing new antimicrobial agents (Tahriri et al., 2017).
Sulfonamide-Tubulin Interactions :
- Certain sulfonamide drugs, including derivatives of 2-Hydroxy-4-methoxybenzene-1-sulfonamide, were found to inhibit tubulin polymerization, which is crucial in cell division. This suggests their potential application in cancer treatment (Banerjee et al., 2005).
Mechanism of Action
While the specific mechanism of action for 2-Hydroxy-4-methoxybenzene-1-sulfonamide is not available, sulfonamides generally act as competitive inhibitors of bacterial enzyme dihydropteroate synthetase . This enzyme uses para-aminobenzoic acid (PABA) for synthesizing folic acid, which is necessary for bacterial replication .
properties
IUPAC Name |
2-hydroxy-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4S/c1-12-5-2-3-7(6(9)4-5)13(8,10)11/h2-4,9H,1H3,(H2,8,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIRUFKWDHDTQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4-methoxybenzene-1-sulfonamide |
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